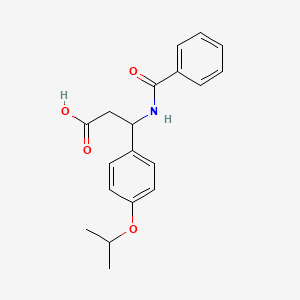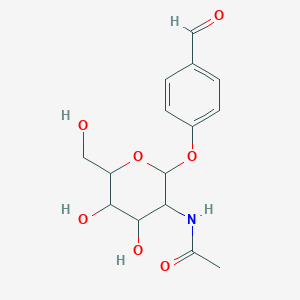![molecular formula C20H23NO5 B4299335 3-(4-isopropoxyphenyl)-3-[(phenoxyacetyl)amino]propanoic acid](/img/structure/B4299335.png)
3-(4-isopropoxyphenyl)-3-[(phenoxyacetyl)amino]propanoic acid
Vue d'ensemble
Description
3-(4-isopropoxyphenyl)-3-[(phenoxyacetyl)amino]propanoic acid, commonly known as GW 501516, is a chemical compound that belongs to the class of drugs known as selective androgen receptor modulators (SARMs). It was first synthesized in 1992 by a pharmaceutical company called GlaxoSmithKline. Since then, it has gained significant attention from the scientific community due to its potential applications in various fields such as sports medicine, cancer research, and cardiovascular disease.
Mécanisme D'action
GW 501516 works by activating the PPARδ pathway, which is involved in the regulation of energy metabolism, lipid metabolism, and inflammation. PPARδ is a nuclear receptor that binds to specific DNA sequences and regulates the expression of genes involved in these processes. By activating PPARδ, GW 501516 increases the expression of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose uptake, leading to improved energy metabolism and endurance. It also reduces inflammation by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
GW 501516 has several biochemical and physiological effects that have been studied in various animal and human models. It has been shown to increase endurance and performance in mice by upregulating genes involved in energy metabolism and mitochondrial biogenesis. It has also been shown to improve lipid metabolism and reduce inflammation in rats by activating the PPARδ pathway. In humans, it has been shown to increase HDL cholesterol levels and reduce triglyceride levels, which may have therapeutic implications for the prevention and treatment of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
GW 501516 has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity for the PPARδ receptor, which allows for precise and specific modulation of the pathway. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations is its potential for off-target effects, which may complicate the interpretation of results. It is also not approved for human use, which limits its translational potential.
Orientations Futures
There are several future directions for research on GW 501516. One area of interest is its potential applications in the treatment of metabolic disorders such as diabetes and obesity. It has been shown to improve glucose uptake and lipid metabolism, which may have therapeutic implications for these conditions. Another area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to improve mitochondrial function and reduce inflammation, which may have neuroprotective effects. Finally, there is interest in developing more potent and selective PPARδ modulators that may have improved therapeutic potential.
Applications De Recherche Scientifique
GW 501516 has been extensively studied for its potential applications in various fields of research. In sports medicine, it has been shown to improve endurance and performance in athletes by increasing the expression of genes involved in energy metabolism and mitochondrial biogenesis. In cancer research, it has been shown to inhibit the growth and proliferation of cancer cells by activating the peroxisome proliferator-activated receptor delta (PPARδ) pathway. In cardiovascular disease, it has been shown to improve lipid metabolism and reduce inflammation, which may have therapeutic implications for the prevention and treatment of atherosclerosis.
Propriétés
IUPAC Name |
3-[(2-phenoxyacetyl)amino]-3-(4-propan-2-yloxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-14(2)26-17-10-8-15(9-11-17)18(12-20(23)24)21-19(22)13-25-16-6-4-3-5-7-16/h3-11,14,18H,12-13H2,1-2H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOMLYCMUZXHFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CC(=O)O)NC(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Phenoxyacetyl)amino]-3-[4-(propan-2-yloxy)phenyl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 6-bromo-5-methoxy-2-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B4299255.png)

![3-(4-isopropoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid](/img/structure/B4299280.png)
![3-(4-isopropoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid](/img/structure/B4299290.png)

![3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid](/img/structure/B4299304.png)
![4,4-diphenyl-2-[(2,2,3-trimethylcyclopent-3-en-1-yl)methyl]-1,4-dihydro-2H-3,1-benzoxazine](/img/structure/B4299311.png)
![3-[(2,4-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299319.png)
![3-(4-isopropoxyphenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid](/img/structure/B4299336.png)
![3-(4-isopropoxyphenyl)-3-{[phenyl(phenylthio)acetyl]amino}propanoic acid](/img/structure/B4299339.png)
![3-{[(4-fluorophenyl)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid](/img/structure/B4299340.png)
![3-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-3-(4-isopropoxyphenyl)propanoic acid](/img/structure/B4299347.png)
![3-(4-ethoxyphenyl)-3-[(2-fluorobenzoyl)amino]propanoic acid](/img/structure/B4299353.png)
![3-(4-ethoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid](/img/structure/B4299361.png)